N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline
Description
Historical Context and Discovery
The development of N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline emerges from the rich historical foundation of aniline chemistry, which traces its origins to the early 19th century discoveries. Aniline itself was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, marking the beginning of a chemical revolution that would transform industrial chemistry. The subsequent work of Friedlieb Runge in 1834, who isolated a substance from coal tar that produced a distinctive blue color when treated with chloride of lime, further expanded the understanding of aromatic amine compounds. These early discoveries established the fundamental chemical principles that would eventually enable the synthesis of complex substituted anilines like this compound.
The evolution of aniline chemistry accelerated significantly in the mid-19th century when Carl Julius Fritzsche treated indigo with caustic potash in 1840, obtaining an oil that he named aniline after the indigo-yielding plant anil. This nomenclature established a connection between natural products and synthetic chemistry that continues to influence modern compound development. The consolidation of understanding came in 1843 when August Wilhelm von Hofmann demonstrated that various isolated compounds were identical, establishing the foundational knowledge for phenylamine chemistry. These historical developments created the scientific framework necessary for understanding the complex substitution patterns present in contemporary compounds such as this compound.
The emergence of synthetic dye chemistry in the 1850s, particularly William Henry Perkin's discovery of mauveine in 1856, demonstrated the commercial potential of substituted aniline compounds. This period established the importance of structural modifications in achieving desired chemical and physical properties, a principle that directly applies to modern compounds like this compound. The systematic development of aromatic substitution chemistry throughout the late 19th and early 20th centuries provided the methodological foundation for synthesizing increasingly complex aniline derivatives.
Structural Classification
This compound belongs to the fundamental chemical class of substituted anilines, which are characterized as organic compounds containing an aminobenzene moiety with additional functional groups. The compound's classification within the broader taxonomy places it in the kingdom of organic compounds, superclass of benzenoids, and the specific class of benzene and substituted derivatives. More precisely, it falls under the subclass of aniline and substituted anilines, with the direct parent classification being aniline and substituted anilines. This hierarchical classification system reflects the compound's structural heritage and its relationship to the foundational aniline molecule.
The structural complexity of this compound can be understood through its multiple functional group components. The pentyloxy group represents an alkoxy substituent, specifically a five-carbon alkyl chain bonded to oxygen, which follows the nomenclature pattern where alkoxy groups are named by combining the alkyl component with the suffix "oxy". The benzyl component consists of a phenyl group attached to a methylene carbon, creating a benzylic linkage that connects to the amine nitrogen. The phenoxyethoxy portion combines a phenoxy group (phenyl-oxygen) with an ethoxy bridge, creating an extended ether linkage that enhances the molecule's flexibility and potential for intermolecular interactions.
| Structural Component | Chemical Formula | Functional Group Type | Molecular Contribution |
|---|---|---|---|
| Pentyloxy | C₅H₁₁O | Alkoxy | Hydrophobic chain |
| Benzyl | C₇H₇ | Aromatic methylene | Structural spacer |
| Aniline core | C₆H₄NH | Aromatic amine | Electron-rich aromatic |
| Phenoxyethoxy | C₈H₉O₂ | Aryl ether | Extended conjugation |
The compound exhibits characteristics of both aromatic and aliphatic chemistry, with the aromatic systems providing stability and electronic properties while the aliphatic components contribute flexibility and solubility characteristics. The presence of multiple ether linkages classifies certain portions of the molecule within the ether functional group family, where oxygen atoms form bridges between carbon-containing segments. This structural diversity positions the compound as a complex example of modern organic synthesis capabilities.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its representation of advanced substitution strategies in aromatic amine chemistry. Substituted anilines serve as crucial starting materials in various chemical syntheses, including the production of heterocyclic compounds, azo dyes, and pharmaceutical intermediates. The specific substitution pattern present in this compound demonstrates the sophisticated control achievable in modern synthetic organic chemistry, where multiple functional groups can be precisely positioned to achieve desired molecular properties.
The compound's structural features make it particularly valuable for studying structure-activity relationships in materials science applications. The presence of both hydrophobic pentyloxy chains and aromatic ether linkages creates amphiphilic properties that are essential for understanding molecular behavior in various chemical environments. Research into similar compounds has demonstrated their utility in liquid crystal applications, where the balance between aromatic rigidity and aliphatic flexibility contributes to desirable mesomorphic properties. The systematic study of such compounds provides insights into how molecular architecture influences bulk material properties.
The synthetic accessibility of this compound through established organic chemistry methodologies makes it an important model compound for developing new synthetic strategies. The compound's synthesis typically involves multi-step processes including reductive amination and catalytic coupling reactions, providing opportunities to study reaction optimization and mechanistic pathways. These synthetic studies contribute to the broader understanding of how complex molecular architectures can be constructed efficiently and reliably.
Furthermore, the compound serves as a representative example of how traditional aniline chemistry can be extended through strategic substitution to create molecules with enhanced properties. The electron-rich nature of aniline, which makes it highly reactive toward electrophilic aromatic substitution, provides the foundation for introducing the complex substitution patterns observed in this compound. This reactivity pattern enables systematic modification of molecular properties through controlled substitution strategies.
Current Research Landscape
The current research landscape surrounding this compound and related compounds encompasses multiple areas of active investigation. Computational chemistry studies utilizing Density Functional Theory methods are providing detailed insights into the electronic structure and properties of similar substituted aniline compounds. These theoretical investigations help predict molecular behavior and guide experimental design for new applications.
Materials science research has identified particular interest in the liquid crystalline properties of substituted anilines with extended alkoxy chains and aromatic ether linkages. Compounds within the same structural family as this compound are being studied for their potential applications in organic electronics and display technologies. The systematic variation of alkoxy chain lengths and ether linkages allows researchers to fine-tune molecular properties for specific applications.
Contemporary synthetic methodology development continues to explore efficient routes for constructing complex substituted anilines. Current research emphasizes environmentally friendly synthetic approaches, including the use of transition metal catalysts to enhance reaction efficiency while minimizing waste production. These advances in synthetic methodology directly impact the accessibility and cost-effectiveness of compounds like this compound for research and potential commercial applications.
The characterization and analysis of complex substituted anilines has benefited from advances in analytical chemistry, particularly in Nuclear Magnetic Resonance spectroscopy and mass spectrometry techniques. Modern analytical methods enable precise structural confirmation and purity assessment, which are essential for understanding structure-property relationships. These analytical capabilities support both fundamental research and applied development efforts involving substituted aniline compounds.
Properties
IUPAC Name |
N-[(4-pentoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-2-3-7-18-28-25-14-10-22(11-15-25)21-27-23-12-16-26(17-13-23)30-20-19-29-24-8-5-4-6-9-24/h4-6,8-17,27H,2-3,7,18-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFBCIQDVXOYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline typically involves:
- Step 1: Formation of the pentyloxy-substituted benzyl intermediate via etherification of 4-hydroxybenzyl derivatives.
- Step 2: Synthesis of the 4-(2-phenoxyethoxy)aniline fragment through nucleophilic aromatic substitution or Ullmann-type coupling to form the phenoxyethoxy linkage.
- Step 3: Coupling of the benzylamine derivative with the phenoxyethoxy aniline to form the target compound.
This approach leverages classical organic transformations such as Williamson ether synthesis, reduction of nitro groups to anilines, and amine alkylation.
Detailed Preparation Steps
Synthesis of 4-(Pentyloxy)benzyl Intermediate
- Starting from 4-nitrophenol , a benzyloxy (or pentyloxy) substitution is introduced by reacting with appropriate alkyl halides (e.g., pentyl bromide) under basic conditions using phase transfer catalysts like tetrabutylammonium bromide.
- Reaction conditions:
- Solvent: Ethanol-water mixture
- Catalyst: Tetrabutylammonium bromide (0.005–0.01 molar parts)
- Base: Potassium carbonate or similar (1.5–2.5 molar parts)
- Temperature: 80–90 °C
- Reaction time: 3–5 hours reflux, followed by additional 5–6 hours reflux
- Yield: Approximately 68–92% for the etherification step.
Reduction of Nitro Group to Aniline
- The nitro group on the substituted aromatic ring is reduced to aniline using tin(II) chloride (SnCl2) in acidic ethanol-water medium.
- Reaction conditions:
- Catalyst: Ammonium chloride (0.05–0.2 molar parts)
- Acid: Hydrochloric acid (0.2–0.6 molar parts)
- Reflux time: 5–6 hours
- After reduction, the product is isolated by filtration and crystallization.
Formation of 4-(2-Phenoxyethoxy)aniline
- The phenoxyethoxy moiety is typically synthesized via Ullmann-type coupling (copper-catalyzed) between phenol and 2-chloroethanol derivatives or related intermediates.
- Reaction conditions:
- Catalyst: Copper(II) glycinate monohydrate (0.02 mmol per mmol substrate)
- Base: Potassium hydroxide (2 equivalents)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 80 °C
- Time: 8 hours
- The product is purified by column chromatography and characterized by GC-MS, IR, and NMR spectroscopy.
Coupling of Benzylamine and Phenoxyethoxy Aniline
- The final step involves coupling the pentyloxybenzylamine intermediate with 4-(2-phenoxyethoxy)aniline via nucleophilic substitution or reductive amination.
- Specific reaction conditions for this step are less documented but generally involve mild heating in polar solvents with appropriate catalysts or coupling agents to facilitate bond formation.
Data Table: Summary of Key Reaction Parameters
| Step | Reactants/Intermediates | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Etherification | 4-Nitrophenol + Pentyl bromide | Tetrabutylammonium bromide, K2CO3 | Ethanol + Water | 80–90 | 8–11 | 68–92 | Phase transfer catalysis |
| Nitro Reduction | 4-Pentyloxy nitrobenzene | SnCl2, NH4Cl, HCl | Ethanol + Water | Reflux | 5–6 | High | Produces 4-pentyloxy aniline |
| Phenoxyethoxy Formation | Phenol + 2-chloroethanol or equivalent | Cu(II) glycinate, KOH | DMSO | 80 | 8 | 90+ | Ullmann coupling |
| Final Coupling | 4-Pentyloxybenzylamine + 4-(2-phenoxyethoxy)aniline | Mild heating, possible coupling agents | Polar solvents | Mild heat | Variable | Not specified | Requires optimization |
Research Findings and Notes
- The benzyloxy (or pentyloxy) substitution on the aromatic ring is efficiently achieved under mild phase transfer catalytic conditions with high yield and purity.
- The reduction of nitro groups to anilines using tin(II) chloride is a classical and reliable method, providing high yields with minimal side reactions.
- The Ullmann-type ether formation is a robust method for generating diaryl ethers such as phenoxyethoxy derivatives, with copper catalysts providing high selectivity and yields.
- The final coupling step to assemble the full molecule requires careful control of reaction conditions to avoid side reactions, and literature suggests this step is often customized depending on the exact substitution pattern and protecting groups.
- No direct preparation method for the exact compound this compound was found in patent or literature databases; however, the described synthetic routes for related intermediates and functional groups provide a strong foundation for the compound's synthesis.
Chemical Reactions Analysis
N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H31NO3
- Molecular Weight : 405.54 g/mol
- Structural Features : The compound features a pentyloxy group and two phenoxyethoxy moieties, which influence its solubility and interaction with biological targets.
Chemistry
N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline serves as a building block in the synthesis of complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Can undergo reduction with sodium borohydride.
- Substitution Reactions : Involves nucleophilic and electrophilic substitution mechanisms.
Biology
The compound is utilized in biological studies to understand molecular interactions and pathways. Key applications include:
-
Anticancer Research : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Study Type Findings In Vitro Cytotoxic effects on cancer cell lines Mechanism Inhibition of survival signaling pathways - Antimicrobial Activity : Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for new antimicrobial agents.
Material Science
In the field of material science, this compound is explored for its potential use in developing advanced materials and catalysts due to its unique chemical properties.
Case Studies
-
Anticancer Activity Study
- Researchers investigated the effects of this compound on breast cancer cells.
- Results indicated significant inhibition of cell growth, attributed to the compound's ability to induce apoptosis through specific signaling pathway modulation.
-
Antimicrobial Efficacy Evaluation
- A study assessed the compound's effectiveness against various bacterial strains.
- Findings showed that it inhibited bacterial growth, supporting its potential development as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
Analysis :
- The pentyloxy group in the target compound balances lipophilicity better than shorter chains (e.g., methoxy) or longer chains (e.g., heptyloxy).
- The 2-phenoxyethoxy substituent introduces additional ether oxygen atoms, improving solubility in polar solvents compared to pure alkyl chains .
Spectroscopic and Computational Data
NMR Chemical Shifts (1H and 13C):
- Target Compound : Predicted δH ~6.8–7.4 ppm (aromatic protons), δH ~3.8–4.3 ppm (ether-linked CH₂). DFT calculations (B3LYP/6-31G(d,p)) align with experimental shifts in DMSO-d₆ for similar compounds .
- 4-[4-(2-Aminoethoxy)benzyl]aniline: Experimental δH = 6.7–7.2 ppm (aromatic), δH = 3.4–3.7 ppm (NH₂CH₂). Amino group induces downfield shifts compared to ethers .
Crystallographic Data:
- N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline: Forms planar, conjugated structures with C=N bond length 1.270 Å. Weak C–H···π interactions stabilize crystal packing .
- 4'-(Amyloxy)benzylidene-4-cyanoaniline: Cyano group increases dipole moment, leading to tighter molecular packing (MP: 120–122°C) .
Analysis :
- Substituents like cyano or amino groups significantly alter electronic properties and intermolecular interactions compared to the target compound’s ether-based substituents.
Key Challenges :
- Longer alkoxy chains (e.g., pentyl, heptyl) require phase-transfer catalysts (e.g., TBAF) for efficient alkylation .
Biological Activity
N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pentyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Phenoxyethoxy Group : May contribute to biological interactions through hydrogen bonding and π-π stacking with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related aniline derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis and fungi.
Table 1: Antimicrobial Activity of Related Compounds
The selectivity of these compounds for bacterial cells over mammalian cells is crucial for their therapeutic potential. For instance, the study referenced found that certain derivatives exhibited minimal cytotoxicity towards Vero and HepG2 cells while effectively inhibiting M. tuberculosis growth .
Antioxidant Activity
Antioxidant properties are another area where this compound may play a role. Compounds with similar structural motifs have been shown to scavenge free radicals effectively.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | IC50 (μM) | Reference |
|---|---|---|---|
| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazoles] | 64.5–81% after 20 min | 10 | |
| Phenolic Compounds | High (varied by structure) | Varies |
These antioxidant effects suggest a mechanism by which the compound could mitigate oxidative stress-related diseases.
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Key Enzymes : Compounds with similar structures have been reported to inhibit enzymes critical for bacterial survival.
- Membrane Disruption : The lipophilic nature of the pentyloxy group may facilitate interaction with microbial membranes, leading to cell lysis.
- Radical Scavenging : The phenolic components likely contribute to the radical scavenging ability, protecting cells from oxidative damage.
Case Study 1: Antimycobacterial Evaluation
In a study evaluating a series of aniline derivatives, including those structurally related to this compound, two compounds were identified with MICs comparable to isoniazid against M. tuberculosis. These findings highlight the potential for developing new antitubercular agents from this chemical class .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using Vero and HepG2 cell lines indicated that the most active compounds maintained high selectivity indices, suggesting that modifications in structure could enhance efficacy while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline, and what critical parameters influence yield?
- Methodological Answer : A stepwise alkylation approach is commonly employed. First, 4-(pentyloxy)aniline (precursor, CAS 222178 ) is reacted with 4-(2-phenoxyethoxy)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:
- Temperature control (70–80°C) to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of the benzyl chloride intermediate.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies substituent integration (e.g., aromatic protons at δ 6.8–7.4 ppm, ethoxy protons at δ 4.1–4.3 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .
- X-ray Crystallography : SHELXL refinement (via SHELX programs ) resolves molecular conformation and bond angles, critical for confirming the phenoxyethoxy linkage geometry.
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Unreacted Precursors : Traces of 4-(pentyloxy)aniline are removed via aqueous extraction (dilute HCl wash).
- Oxidation Byproducts : Use of antioxidants (e.g., BHT) during synthesis prevents amine oxidation to nitro derivatives.
- Isomeric Contamination : Rigorous column chromatography (silica gel, 60–120 mesh) separates regioisomers formed during benzylation .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, ether linkages) impact the compound’s thermal stability in material science applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Comparative studies with analogs (e.g., 4-hexyloxyaniline ) show that longer alkyl chains (pentyl vs. hexyl) reduce melting points but improve thermal decomposition thresholds (>250°C).
- DSC Studies : The 2-phenoxyethoxy group introduces conformational flexibility, lowering glass transition temperatures (Tg) compared to rigid analogs (e.g., 4-cyano derivatives ).
- Computational modeling (DFT) predicts enhanced stability with electron-donating substituents on the aniline ring .
Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Gaussian 09 calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps. The pentyloxy group lowers the HOMO energy (-5.2 eV), enhancing hole-transport properties .
- TD-DFT : Predicts UV-Vis absorption maxima (λmax ~320 nm), aligning with experimental data for similar triarylamines .
- Molecular Dynamics (MD) : Simulates packing behavior in thin films, revealing lamellar ordering due to alkyl chain interactions .
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, IR peaks at 1240 cm⁻¹ (C-O-C stretch) validate ether linkages .
- Single-Crystal XRD : Resolves ambiguities in regiochemistry (e.g., para vs. meta substitution) observed in NMR .
- High-Resolution MS : Exact mass analysis (ESI-TOF) distinguishes isobaric impurities (e.g., Cl⁻ adducts vs. [M+H]⁺ ions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
